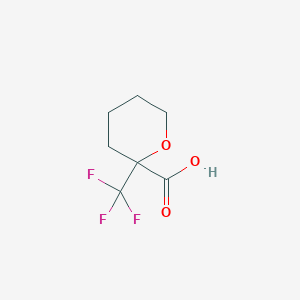

![molecular formula C20H20ClN5 B2970632 3-(4-氯苯基)-N-戊基-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 902285-00-1](/img/structure/B2970632.png)

3-(4-氯苯基)-N-戊基-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

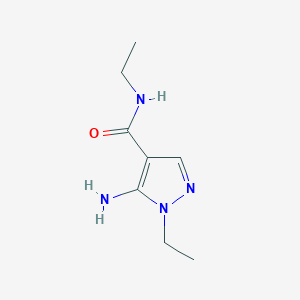

The compound “3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a derivative of the [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one scaffold . This scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of eco-compatible catalysts and reaction conditions . A new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis

The [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one scaffold is a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds . The shortened π-π interactions between the heterocyclic part and π-donating NEt 2 -phenyl substituent are observed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .科学研究应用

合成和生物活性

三唑并喹唑啉酮的合成:Alagarsamy 等人 (2008) 的一项研究详细介绍了 4-丁基-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮的合成,证明了它们作为 H1 抗组胺剂的潜力。这些化合物是通过 3-丁基-2-肼基-3H-喹唑啉-4-酮与各种碳供体环化合成的,表明了一种合成新一类抗组胺剂的方法,该抗组胺剂对豚鼠具有显着的体内活性 (Alagarsamy、Shankar 和 Murugesan,2008)。

腺苷受体拮抗剂:Burbiel 等人 (2016) 的研究探索了 2-氨基[1,2,4]三唑并[1,5-c]喹唑啉的合成和构效关系,将其鉴定为有效的腺苷受体拮抗剂。这项工作突出了对各种腺苷受体亚型(包括 A3AR 拮抗剂)具有选择性抑制的化合物的发现,证明了靶向腺苷受体治疗各种疾病的治疗潜力 (Burbiel 等人,2016)。

潜在治疗用途

抗组胺活性:Gobinath 等人 (2015) 合成了一系列 1-取代-4-(3-氯苯基)-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮,并测试了它们的 H1 抗组胺活性。研究得出结论,这些化合物,特别是被识别为 S5 的化合物,显示出有效的抗组胺活性,镇静作用最小,与马来酸氯苯那敏相当,表明它们在开发更安全的抗组胺剂中的效用 (Gobinath、Subramanian 和 Alagarsamy,2015)。

抗癌和抗菌应用:Reddy 等人 (2015) 报道了 4,5-二氢-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-7-胺衍生的脲的合成和抗癌活性,突出了它们对人神经母细胞瘤和结肠癌细胞系的显着细胞毒性。这表明三唑并喹唑啉酮衍生物在癌症研究中的作用,为开发新的抗癌剂奠定了基础 (Reddy 等人,2015)。

未来方向

The [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one scaffold and its analogues have potential for further optimization and development to new antitubercular and anti-HIV agents . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinoxaline ring .

属性

IUPAC Name |

3-(4-chlorophenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5/c1-2-3-6-13-22-19-16-7-4-5-8-17(16)26-20(23-19)18(24-25-26)14-9-11-15(21)12-10-14/h4-5,7-12H,2-3,6,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEBRXIWGGHTLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

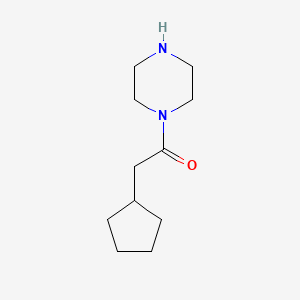

![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)

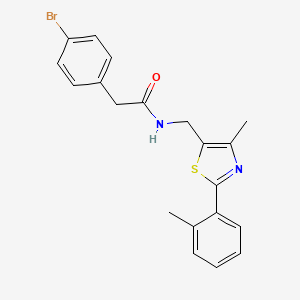

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2970556.png)

![4-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2970558.png)

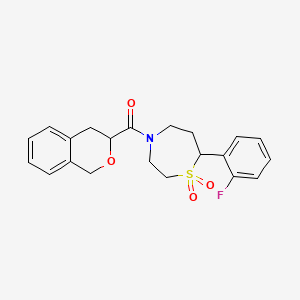

![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2970560.png)

![3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970564.png)

![3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole](/img/structure/B2970565.png)

![3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2970566.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2970570.png)

![3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970571.png)